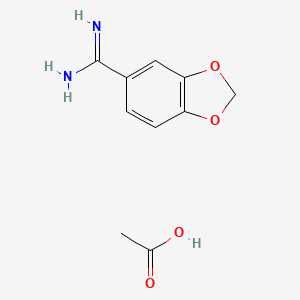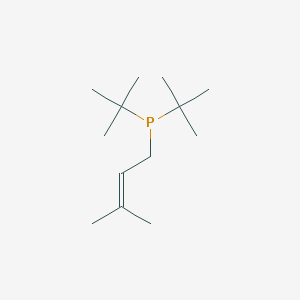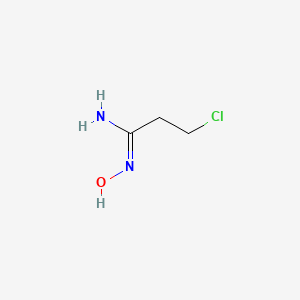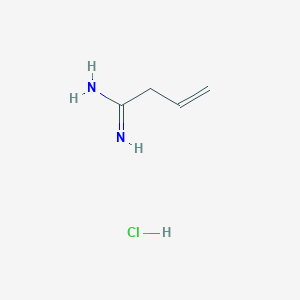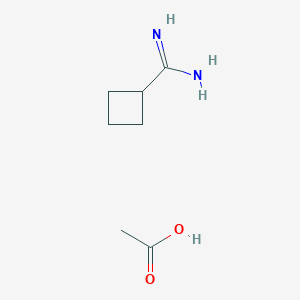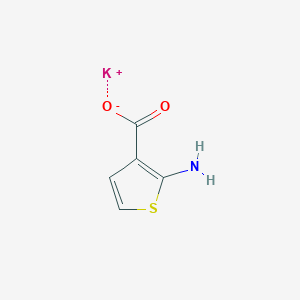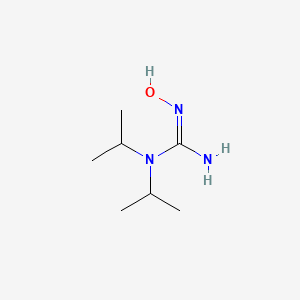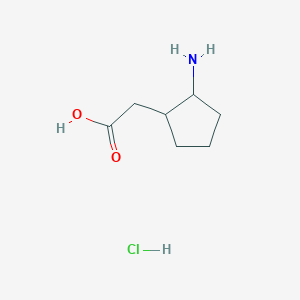
2-Aminocyclopentaneacetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminocyclopentaneacetic acid hydrochloride (2-ACPA) is an organic acid that is used in a variety of laboratory experiments and applications. It is a versatile compound with a wide range of biochemical and physiological effects.
Mécanisme D'action
2-Aminocyclopentaneacetic acid hydrochloride binds to the active sites of proteins, enzymes, and receptors, which then trigger a cascade of biochemical reactions in the body. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It also binds to the receptor sites for dopamine and serotonin, which can affect behavior and mood.
Biochemical and Physiological Effects
2-Aminocyclopentaneacetic acid hydrochloride has a wide range of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which is involved in the regulation of blood pressure, as well as the regulation of inflammation. It has also been found to increase the production of serotonin and dopamine, which can affect behavior and mood.
Avantages Et Limitations Des Expériences En Laboratoire
2-Aminocyclopentaneacetic acid hydrochloride has several advantages for laboratory experiments. It is a versatile compound with a wide range of effects and can be used in a variety of experiments. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, 2-Aminocyclopentaneacetic acid hydrochloride can be toxic at high concentrations and can cause irritation to the skin and eyes.
Orientations Futures
2-Aminocyclopentaneacetic acid hydrochloride has a wide range of potential future directions for research. It could be used to study the effects of drugs on the body, as well as its effects on the nervous system and the cardiovascular system. It could also be used in studies of cell metabolism, gene expression, and protein folding. Additionally, 2-Aminocyclopentaneacetic acid hydrochloride could be used to study the effects of inflammation and oxidative stress on the body. Finally, it could be used to study the effects of aging on the body, as well as its potential therapeutic effects.
Méthodes De Synthèse
2-Aminocyclopentaneacetic acid hydrochloride can be synthesized from 2-aminocyclopentane-1-carboxylic acid and hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is typically completed within 4-6 hours. The product is then purified by recrystallization in water and ethanol.
Applications De Recherche Scientifique
2-Aminocyclopentaneacetic acid hydrochloride has a wide range of scientific research applications, including studies of its biochemical and physiological effects. It has been used in a variety of experiments to study the effects of drugs on the body, as well as its effects on the nervous system and the cardiovascular system. It has also been used in studies of cell metabolism, gene expression, and protein folding.
Propriétés
IUPAC Name |
2-(2-aminocyclopentyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWTTUUAOPHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclopentaneacetic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



